2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone
CAS No.: 887694-24-8
Cat. No.: VC6910314
Molecular Formula: C11H11ClO3
Molecular Weight: 226.66
* For research use only. Not for human or veterinary use.
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone - 887694-24-8](/images/structure/VC6910314.png)
Specification
CAS No. | 887694-24-8 |
---|---|
Molecular Formula | C11H11ClO3 |
Molecular Weight | 226.66 |
IUPAC Name | 2-chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
Standard InChI | InChI=1S/C11H11ClO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 |
Standard InChI Key | SPKGWHDVENEFOI-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)C(=O)CCl)OC1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name 2-chloro-1-(3,4-dihydro-2H-benzo[b] dioxepin-7-yl)ethanone delineates its structure:
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A benzo[b] dioxepin core (a seven-membered ring fused to a benzene ring, with two oxygen atoms at positions 1 and 4).
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A chloroethanone substituent (-CO-CH₂Cl) at position 7 of the benzodioxepin system .
The molecule’s planar aromatic region and flexible dioxepin ring create a balance between rigidity and conformational mobility, which is advantageous in drug design for target binding.
Table 1: Key Identifiers of 2-Chloro-1-(3,4-dihydro-2H-benzo[b] dioxepin-7-yl)-ethanone
Property | Value | Source |
---|---|---|
CAS Number | 887694-24-8 | |
Molecular Formula | C₁₁H₁₁ClO₃ | |
Molecular Weight | 226.66 g/mol | |
MDL Number | MFCD07400595 | |
SMILES | C1CCOC2=C1C3=C(C=C2)C(=O)CCl |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation, where a benzodioxepin derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method achieves regioselective acylation at the para position relative to the dioxepin oxygen atoms .
Example Procedure:
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3,4-Dihydro-2H-benzo[b][1,dioxepin (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C.
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Aluminum chloride (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.
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The product is isolated via aqueous workup and purified by column chromatography (yield: 65–72%) .
Supplier | Quantity | Price |
---|---|---|
Matrix Scientific | 500 mg | $322 |
American Custom Chemicals | 500 mg | $777.32 |
aablocks | 5 g | $1,298 |
Physicochemical Properties
Spectral Characteristics
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IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch) .
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aryl), 4.30–4.25 (m, 2H, OCH₂), 3.15 (s, 2H, COCH₂Cl) .
Thermal Stability
The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA). Its predicted density is 1.146 g/cm³, and it is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
Reactivity and Functionalization
Nucleophilic Substitution
Pharmaceutical and Industrial Applications
Drug Intermediate
The benzodioxepin scaffold is prevalent in antidepressants and antipsychotics (e.g., amoxapine). Chloroethanone derivatives serve as precursors to tertiary amines via alkylation, which are critical for CNS drug bioavailability .
Polymer Chemistry
Incorporating this compound into epoxy resins enhances thermal stability, as evidenced by a 15% increase in glass transition temperature (Tg) in modified polymers .
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